1,2,3,4-Tetrachlorobenzene

Overview

Description

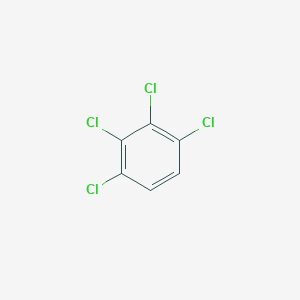

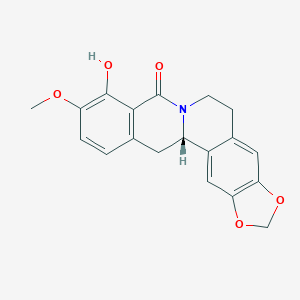

1,2,3,4-Tetrachlorobenzene appears as white to off-white crystals . It is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 3, and 4 .

Molecular Structure Analysis

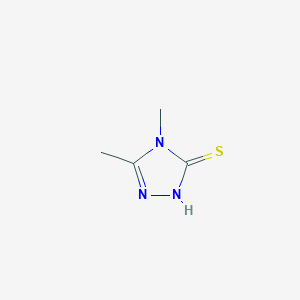

The molecular formula of this compound is C6H2Cl4 . The InChI representation of the molecule is InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .

Chemical Reactions Analysis

This compound can undergo dechlorination in anoxic microcosms derived from contaminated harbor sludge .

Physical And Chemical Properties Analysis

At 20 0C, this compound is a solid with low volatility and low solubility. Once dissolved, it is moderately volatile and adsorbs strongly to organic matter. When present in soil, it volatilizes and dissolves slowly .

Scientific Research Applications

Combustion in Industrial Hazardous Waste Incinerators

1,2,3,4-Tetrachlorobenzene has been studied in the context of combustion in incinerators for industrial hazardous wastes. Research by Bissonier et al. (2002) focused on the combustion efficiency and thermal degradation process of technical this compound, with experiments replicating conditions similar to industrial incinerators (Bissonier et al., 2002).

Bacterial Dehalorespiration

The compound has been the subject of research in the field of bacterial dehalorespiration. Adrian et al. (2000) described the isolation of strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, including this compound (Adrian et al., 2000).

Sorption to Sediments

Research on the sorption behavior of this compound to various sediments was conducted by Koelmans and Lijklema (1992). They employed a batch equilibration method and a three-phase model to understand its interaction with sediments (Koelmans & Lijklema, 1992).

Analysis of Purity and Uncertainty

A study by Fei (2013) presented a traceable method for determining the purities of this compound with an assessment of uncertainties, using methods like Gas Chromatography-Mass Spectrometry (GC-MS) (Fei, 2013).

Photolytic Reductive Dechlorination and Isomerization

Choudhry and Webster (1985) investigated the photochemical reactions of tetrachlorobenzenes, including this compound, in acetonitrile-water mixtures. They focused on the identification and quantification of photoproducts arising from reductive dechlorination and isomerization processes (Choudhry & Webster, 1985).

Hydrodehalogenation in Water-Ethanol Mixtures

Wee and Cunningham (2008) applied palladium-catalyzed hydrodehalogenation for destroying 1,2,4,5-tetrachlorobenzene in water-ethanol mixtures, aiming at developing new technology for soil remediation (Wee & Cunningham, 2008).

Electrokinetic Movement in Contaminated Soils

Yuan, Wan, and Lu (2007) explored the electrokinetic behavior of multiple chlorobenzenes, including this compound, in contaminated soils. They studied the impact of beta-cyclodextrin on the removal efficiency of these compounds (Yuan, Wan, & Lu, 2007).

Hepatocarcinogenicity Assessment

Gustafson et al. (1998) used a medium-term liver focus bioassay to assess the hepatocarcinogenicity of 1,2,4,5-tetrachlorobenzene. They reported that it can promote the formation of preneoplastic foci in the liver (Gustafson et al., 1998).

Tissue Distribution and Elimination in Rats

Chu et al. (1987) investigated the tissue distribution and elimination of this compound in rats. Their study provided insights into how this compound is absorbed, distributed, and eliminated in mammalian systems (Chu et al., 1987).

Oxidation with Potassium Persulfate

Gorbunova et al. (2013) researched the oxidation of this compound using potassium persulfate in the presence of perfluorinated radicals. This study provided valuable data on the reaction mechanisms and products (Gorbunova et al., 2013).

Isomorphic Relationships with Tetrabromobenzene

Michaud et al. (1997) examined the isomorphic relationship between 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene, contributing to the understanding of molecular structures and phase transitions in these compounds (Michaud et al., 1997).

Mechanism of Action

Target of Action

1,2,3,4-Tetrachlorobenzene is a highly recalcitrant pollutant . Its primary targets are the enzymes involved in its biodegradation pathway, such as chlorobenzene dioxygenase and cis-chlorobenzene dehydrodiol dehydrogenase .

Mode of Action

The compound interacts with its targets through a series of enzymatic reactions. The enzymes catalyze the transformation of this compound into various intermediates, ultimately leading to its degradation .

Biochemical Pathways

The biodegradation pathway of this compound involves several steps . It starts with the action of chlorobenzene dioxygenase, which converts the compound into cis-chlorobenzene dihydrodiol. This intermediate is then transformed into tetrachlorocatechol by cis-chlorobenzene dehydrodiol dehydrogenase. Further enzymatic reactions lead to the formation of 2,4-dichloro-3-oxoadipate, which is eventually degraded into carbon dioxide .

Pharmacokinetics

This compound is a solid compound with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly .

Result of Action

The result of the compound’s action is its degradation into less harmful substances. The biodegradation process releases stoichiometric amounts of chloride . The final product of the degradation pathway is carbon dioxide .

Action Environment

The action of this compound is influenced by environmental factors. At 20°C, the compound is a solid with low volatility and low solubility . In the soil, it volatilizes and dissolves slowly . In the dissolved phase, it can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing . The compound also adsorbs strongly to organic matter .

Safety and Hazards

Biochemical Analysis

Cellular Effects

1,2,3,4-Tetrachlorobenzene has been found to have genetic toxicity . It has been associated with negative effects such as drowsiness, dizziness, and potential damage to organs

Molecular Mechanism

It is known that it can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

This compound is a solid with low volatility and low solubility at 20°C . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly

Metabolic Pathways

This compound is involved in specific metabolic pathways. Pseudomonas chlororaphis RW71 mineralizes this compound as a sole source of carbon and energy, thereby releasing stoichiometric amounts of chloride

Transport and Distribution

This compound can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing . Fragments of this compound can also be carried into a waterway and deposited at the bottom, where they will dissolve slowly .

properties

IUPAC Name |

1,2,3,4-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZXPJXOMHESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026088 | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline] | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.70 kg/l | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS RN |

634-66-2, 13280-72-3, 63697-20-1 | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadien-5-yne, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH0UY3V1KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 to 115 °F (NTP, 1992), 47.5 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-tetrachlorobenzene?

A1: this compound has the molecular formula C6H2Cl4 and a molecular weight of 215.89 g/mol.

Q2: How does the structure of this compound affect its melting point compared to its isomers?

A2: this compound exhibits a lower melting point than the more symmetrical 1,2,4,5-tetrachlorobenzene. This difference arises from the distinct pattern of halogen bonds formed in each isomer, influencing their intermolecular interactions and crystal packing. [] The distribution and type of these interactions, along with molecular symmetry, contribute significantly to the melting behavior of tetrachlorobenzene isomers. []

Q3: Are there spectroscopic methods to differentiate between this compound and its isomers?

A3: Yes, proton magnetic resonance spectroscopy (1H NMR) can be utilized to distinguish between this compound and its isomers. By analyzing the spectra obtained in different nematic liquid crystals, researchers can derive structural information, including carbon-hydrogen and carbon-carbon internuclear distance ratios, bond lengths, and bond angles. []

Q4: How is this compound degraded in the environment?

A4: this compound can undergo biodegradation in various environments. Under anaerobic conditions, such as those found in contaminated soils and sediments, it can be reductively dechlorinated by microorganisms. [, , , ] This process often involves a stepwise removal of chlorine atoms, ultimately leading to less chlorinated benzenes like 1,2,3-trichlorobenzene, dichlorobenzenes, monochlorobenzene, and eventually benzene. [, , ]

Q5: What factors influence the biodegradation rate of this compound in soil?

A5: Several factors affect the biodegradation rate of this compound in soil. These include the presence and activity of specific dechlorinating microbial communities, soil organic matter content, moisture levels, and the presence of other electron donors and halogenated compounds that can potentially stimulate or inhibit the dechlorination process. [, , ]

Q6: What are the potential environmental impacts of this compound?

A7: As a chlorinated aromatic compound, this compound can persist in the environment and potentially bioaccumulate in organisms. [, ] Its presence in soil and water can pose risks to both aquatic and terrestrial ecosystems. While biodegradation can mitigate its impact, the slow rate of this process and the potential for toxic metabolites highlight the need for careful monitoring and management of this compound contamination.

Q7: What analytical techniques are commonly used to detect and quantify this compound in environmental samples?

A8: Several analytical methods are available for detecting and quantifying this compound in environmental matrices like soil, water, and food products. Gas chromatography coupled with electron capture detection (GC-ECD) is widely employed due to its sensitivity and selectivity for halogenated compounds. [, , , ] Other techniques include gas chromatography-mass spectrometry (GC-MS), [, , , , ] which offers more definitive identification through characteristic fragmentation patterns. Headspace gas chromatography [, , ] and purge-and-trap techniques [, ] can be coupled with GC-ECD or GC-MS to enhance sensitivity by extracting volatile compounds from the sample matrix.

Q8: Are there methods to extract and concentrate this compound from complex matrices prior to analysis?

A9: Yes, extraction and pre-concentration techniques are often employed to isolate and enrich this compound from complex matrices before analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods. [] These methods exploit the differences in the analyte's affinity for different phases to separate it from the matrix.

Q9: Can this compound be removed from contaminated water?

A10: Yes, various methods can remove this compound from contaminated water. Adsorption using carbonaceous materials like activated carbon has shown promising results. [, ] This method relies on the affinity of this compound for the adsorbent's surface. Electrochemical treatment, utilizing a process called cathodic reduction dechlorination, has also been investigated for degrading this compound in contaminated soil washing effluent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)

![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)